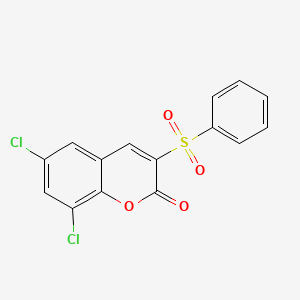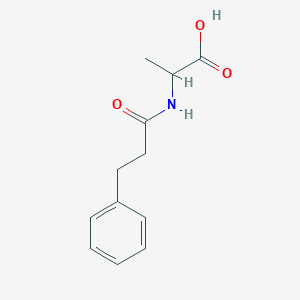
1-((p-Chlorobenzyl)methylamino)-3-(2-(dimethylamino)ethyl)-3-phenyl-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of antihistamines , which are commonly used to treat allergic reactions.
- The compound’s structure includes an indolinone core, a phenyl group, and a chlorobenzyl moiety.
Chloropyramine: (CAS: 59-32-5) is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: Chloropyramine can be synthesized through various methods. One common approach involves reacting with .
Reaction Conditions: The reaction typically occurs under basic conditions, and the product is isolated through crystallization or other purification techniques.
Industrial Production: Chloropyramine is industrially produced using efficient synthetic routes to ensure high yields and purity.
Chemical Reactions Analysis
Reactivity: Chloropyramine undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions but may include derivatives with modified substituents.
Scientific Research Applications
Chemistry: Chloropyramine serves as a valuable intermediate in organic synthesis.
Biology: It has applications in studying histamine receptors and allergic responses.
Medicine: As an antihistamine, it alleviates symptoms of allergies, such as itching and sneezing.
Industry: Chloropyramine finds use in pharmaceuticals and related fields.
Mechanism of Action
- Chloropyramine blocks histamine H₁ receptors , preventing histamine-mediated allergic responses.
- It competes with histamine for receptor binding, reducing symptoms like itching, redness, and swelling.
Comparison with Similar Compounds
- Chloropyramine’s uniqueness lies in its specific chemical structure, combining an indolinone core with a chlorobenzyl group.
- Similar compounds include other antihistamines like diphenhydramine , cetirizine , and loratadine .
Properties
CAS No. |
33391-14-9 |
|---|---|
Molecular Formula |
C26H28ClN3O |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl-methylamino]-3-[2-(dimethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C26H28ClN3O/c1-28(2)18-17-26(21-9-5-4-6-10-21)23-11-7-8-12-24(23)30(25(26)31)29(3)19-20-13-15-22(27)16-14-20/h4-16H,17-19H2,1-3H3 |
InChI Key |
ZXIGBGZXNGBWJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


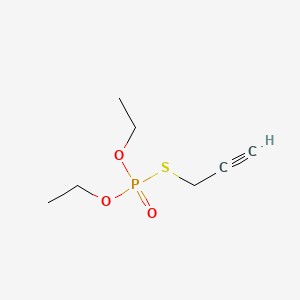
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)
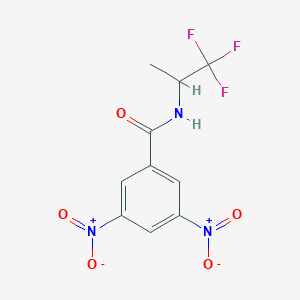

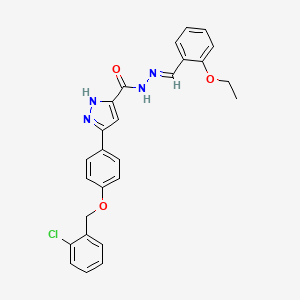
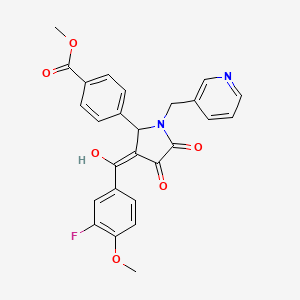
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)

![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

